molecular formula C32H23CrN10O8 B12343876 chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate

chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate

Cat. No.: B12343876
M. Wt: 727.6 g/mol
InChI Key: RRRYJIWZYSGIOQ-UHFFFAOYSA-K
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Description

Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate is a complex organic compound that contains a chromium ion coordinated with a hydron and a diazenyl-substituted nitrophenolate ligand. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate typically involves the reaction of chromium salts with the corresponding diazenyl-substituted nitrophenolate ligand. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the chromium ion with the ligand.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions where chromium salts are reacted with the diazenyl-substituted nitrophenolate ligand in reactors. The reaction mixture is then filtered, and the product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of chromium.

    Reduction: It can be reduced to lower oxidation states of chromium.

    Substitution: The diazenyl and nitrophenolate groups can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium complexes, while reduction may produce lower oxidation states.

Scientific Research Applications

Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Widely used in the production of dyes, pigments, and other colorants due to its vibrant color.

Mechanism of Action

The mechanism of action of chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate involves its interaction with molecular targets through coordination chemistry. The chromium ion can form coordination complexes with various biomolecules, influencing their structure and function. The diazenyl and nitrophenolate groups can also participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate can be compared with other chromium complexes and diazenyl-substituted compounds:

Properties

Molecular Formula

C32H23CrN10O8

Molecular Weight

727.6 g/mol

IUPAC Name

chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate

InChI

InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2*2-9H,1H3,(H2,17,18,19,22,23);/q;;+3/p-3

InChI Key

RRRYJIWZYSGIOQ-UHFFFAOYSA-K

Canonical SMILES

[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-].[Cr+3]

Origin of Product

United States

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